

# Unraveling "Pumaprazole": A Case of Mistaken Identity in Drug Nomenclature

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pumaprazole*

Cat. No.: *B1679865*

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Despite a comprehensive search of scientific literature, chemical databases, and clinical trial registries, no specific information can be found for a compound designated "**Pumaprazole**." This suggests that "**Pumaprazole**" may be a typographical error, a developmental codename that was never publicly disclosed, or a misunderstanding of a similarly named pharmaceutical agent.

The "-prazole" suffix is a well-established stem in pharmacology, characteristically used for proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. Given this nomenclature convention, it is highly probable that the intended subject of inquiry is a known PPI.

## Potential Alternative Compounds

Several approved drugs share phonetic similarities with "**Pumaprazole**" and fall within the expected therapeutic class. The most likely candidates for the intended drug include:

- **Pantoprazole:** A widely prescribed PPI for the treatment of erosive esophagitis and Zollinger-Ellison syndrome.
- **Rabeprazole:** Another common PPI used for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The Institute for Safe Medication Practices (ISMP) has noted confusion between rabeprazole and aripiprazole, highlighting the potential for naming errors.

- Omeprazole/Esomeprazole: Foundational PPIs used for a broad range of acid-related conditions.
- Lansoprazole/Dexlansoprazole: Other frequently used members of the PPI class.

The pyrazole moiety is a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. While many pharmaceuticals incorporate this structure, the "-prazole" suffix is most strongly associated with the aforementioned PPIs.

## The Importance of Precise Chemical Identification

A thorough understanding of a drug's physicochemical properties is paramount in all stages of drug development, from formulation to clinical application. These properties, including but not limited to IUPAC name, chemical formula, molecular weight, melting and boiling points, pKa, logP, and solubility, dictate a compound's behavior and ultimate therapeutic efficacy. Without a confirmed chemical identity for "**Pumaprazole**," a detailed technical guide on its core physicochemical characteristics cannot be compiled.

## Path Forward

To proceed with a detailed technical analysis, clarification of the precise chemical entity is required. Researchers, scientists, and drug development professionals are encouraged to verify the spelling and official nomenclature of the compound of interest. Should "**Pumaprazole**" be a developmental or internal codename, further information regarding its chemical structure or associated publications would be necessary to retrieve the relevant physicochemical data.

In the absence of a specific chemical identifier for "**Pumaprazole**," this report serves to highlight the likely misnomer and guide the user toward potentially intended, well-documented pharmaceutical agents. A subsequent report can be generated with the requested in-depth technical details upon successful identification of the correct compound.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)